molecular formula C11H15N3O5S B13847842 beta-Ureido-L-alpha-tosylaminopropionic Acid

beta-Ureido-L-alpha-tosylaminopropionic Acid

Cat. No.: B13847842
M. Wt: 301.32 g/mol
InChI Key: LCZLWCJYNPNMDN-VIFPVBQESA-N
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Description

Beta-Ureido-L-alpha-tosylaminopropionic Acid: is a specialty compound used primarily in proteomics research. It has the molecular formula C11H15N3O5S and a molecular weight of 301.32 g/mol . This compound is known for its role in the synthesis of certain isomers of Albizziine .

Chemical Reactions Analysis

Types of Reactions: : Beta-Ureido-L-alpha-tosylaminopropionic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .

Scientific Research Applications

Beta-Ureido-L-alpha-tosylaminopropionic Acid has several applications in scientific research:

Mechanism of Action

The mechanism by which beta-Ureido-L-alpha-tosylaminopropionic Acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biochemical outcomes .

Comparison with Similar Compounds

Similar Compounds

  • Beta-Ureido-L-alpha-amino-propionic Acid
  • Beta-Ureido-L-alpha-hydroxy-propionic Acid
  • Beta-Ureido-L-alpha-methyl-propionic Acid

Comparison: : Beta-Ureido-L-alpha-tosylaminopropionic Acid is unique due to its tosyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in proteomics research compared to its similar counterparts .

Properties

Molecular Formula

C11H15N3O5S

Molecular Weight

301.32 g/mol

IUPAC Name

(2S)-3-(carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid

InChI

InChI=1S/C11H15N3O5S/c1-7-2-4-8(5-3-7)20(18,19)14-9(10(15)16)6-13-11(12)17/h2-5,9,14H,6H2,1H3,(H,15,16)(H3,12,13,17)/t9-/m0/s1

InChI Key

LCZLWCJYNPNMDN-VIFPVBQESA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CNC(=O)N)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CNC(=O)N)C(=O)O

Origin of Product

United States

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